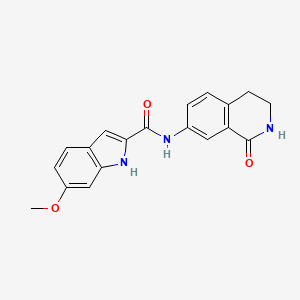

![molecular formula C17H13NO3 B2453463 4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde CAS No. 1180176-26-4](/img/structure/B2453463.png)

4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

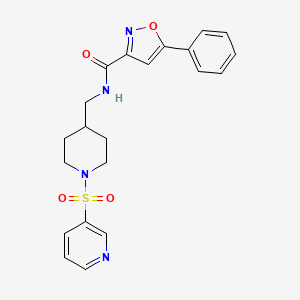

“4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde” is a chemical compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . Oxazole derivatives have been found to have a wide range of biological activities, which has led to increased interest in their synthesis .

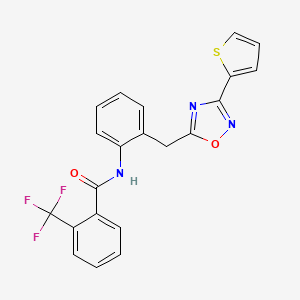

Molecular Structure Analysis

The molecular structure of “this compound” includes an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The oxazole ring is attached to a phenyl ring and a benzaldehyde group .Applications De Recherche Scientifique

Synthesis and Reactivity

A significant application of derivatives similar to "4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde" is in the synthesis of complex organic molecules. For example, benzaldehydes, including methoxy substituted derivatives, have been used in reactions with nonstabilized azomethine ylides to generate 5-aryloxazolidines as intermediates. These intermediates can then be transformed into various other compounds, such as 2-(alkylamino)-1-arylethanols, through simple heating or treatment with reagents like hydrazine hydrate (Moshkin & Sosnovskikh, 2013).

Antimicrobial Applications

Compounds structurally related to "this compound" have been explored for their antimicrobial properties. A diverse series of analogues synthesized via the click reaction showed significant in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Some of these compounds exhibited activity comparable to or even better than established antimicrobials like ciprofloxacin and fluconazole, highlighting the potential of these compounds in antimicrobial research (Lal, Yadav, & Kumar, 2016).

Material Science and Corrosion Inhibition

Research has also delved into the application of Schiff base compounds, which could be synthesized from benzaldehydes, in material science, particularly for corrosion inhibition. A study focused on the inhibitory effects of a Schiff base compound derived from benzaldehyde on the corrosion behavior of steel in acidic solutions, revealing that such compounds could significantly retard corrosion rates. This indicates the potential utility of "this compound" and its derivatives in the development of new corrosion inhibitors (Emregül & Hayvalı, 2006).

Organic Synthesis Linkers

In the realm of solid phase organic synthesis (SPOS), derivatives of benzaldehyde, such as 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been investigated as linkers. These linkers facilitate the reductive amination of aldehydes attached to solid supports, leading to the formation of secondary amines. This process underpins the versatility of benzaldehyde derivatives in synthesizing a wide range of amide compounds, underscoring their importance in pharmaceutical and organic chemistry research (Swayze, 1997).

Orientations Futures

Oxazole derivatives, such as “4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde”, are a topic of ongoing research due to their wide range of biological activities . Future research will likely continue to explore the synthesis of new oxazole derivatives and their potential applications in medicine .

Mécanisme D'action

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities .

Mode of Action

The mode of action of 4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde involves interactions with its targets that lead to changes at the molecular level

Biochemical Pathways

Oxazole derivatives have been known to impact various biological pathways .

Result of Action

Oxazole derivatives have been known to exhibit various biological activities .

Propriétés

IUPAC Name |

4-[(5-phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-11-13-6-8-15(9-7-13)20-12-17-18-10-16(21-17)14-4-2-1-3-5-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBMOXZDBIUTDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)COC3=CC=C(C=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2453392.png)

![N-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2453396.png)

![8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2453397.png)

![N-(2-methoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2453400.png)

![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2453402.png)